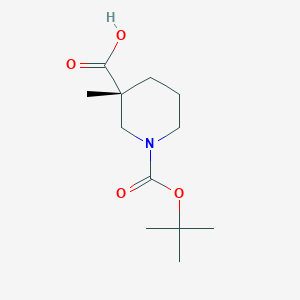

(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Description

(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol (CAS: 1415018-75-5) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid moiety enables further functionalization, such as amide coupling . This compound is primarily used in pharmaceutical research for the synthesis of complex molecules, including camptothecin derivatives .

Properties

IUPAC Name |

(3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIKLOOSITZGB-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 3-methylpiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then subjected to carboxylation to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives of the piperidine ring.

Scientific Research Applications

Drug Development

Boc-3-methylpiperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its piperidine structure allows for modifications that can enhance pharmacological properties, making it valuable in the development of new drugs.

Case Study : Research has demonstrated its utility in synthesizing novel analgesics and anti-inflammatory agents. The compound's ability to serve as a protecting group for amines during chemical reactions is particularly beneficial in multi-step syntheses.

Peptide Synthesis

In peptide synthesis, Boc groups are commonly used to protect amino acids during the formation of peptide bonds. The use of Boc-3-methylpiperidine-3-carboxylic acid facilitates the selective deprotection of amines, allowing for the controlled assembly of peptides.

Example : A study published in a leading chemistry journal highlighted the effectiveness of Boc protection in synthesizing cyclic peptides, which exhibit enhanced stability and bioactivity compared to linear peptides.

Organic Synthesis

Boc-3-methylpiperidine-3-carboxylic acid is utilized as a versatile building block in organic synthesis. Its structural features enable chemists to create complex molecules through various reaction pathways.

Reaction Mechanisms

The compound can participate in several reactions such as:

- Nucleophilic substitutions

- Coupling reactions

These reactions are fundamental for constructing more intricate molecular frameworks.

Material Science

In material science, derivatives of Boc-protected piperidines have been explored for their potential use in developing new materials with unique properties.

Research Insight : Studies indicate that incorporating Boc-protected piperidines into polymer systems can enhance mechanical properties and thermal stability, making them suitable for advanced applications in coatings and composites.

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Novel analgesics |

| Peptide Synthesis | Protecting group for amino acids | Cyclic peptide formation |

| Organic Synthesis | Building block for complex molecules | Nucleophilic substitutions |

| Material Science | Enhancing properties of polymers | Coatings and composites |

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents, stereochemistry, or protecting groups:

Stereochemical and Functional Group Comparisons

- Stereochemistry : The R-configuration at the 3-methyl position in the target compound distinguishes it from the S-enantiomer (CAS: 1415018-76-6), which may exhibit divergent binding affinities in chiral environments .

- Protecting Groups: Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) offers stability under basic conditions but is cleaved under acidic conditions (e.g., TFA), whereas the Cbz group (benzyloxycarbonyl) is removed via hydrogenolysis .

Commercial Availability and Pricing

- Target Compound : Available in 97% purity (BLD Pharm Ltd.) with pricing at $143.00/1g .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, commonly referred to as Boc-3-methylpiperidine-3-carboxylic acid, is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.31 g/mol

- CAS Number : 1415018-75-5

- Purity : 97% .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets. The piperidine structure allows for modulation of neurotransmitter systems and potential interactions with receptors involved in pain and neurodegenerative diseases.

Key Mechanisms:

- Neuroprotective Effects : Preliminary studies suggest that derivatives of piperidine compounds may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. For instance, compounds similar to Boc-3-methylpiperidine have shown to reduce TNF-α levels in astrocytes when exposed to amyloid-beta (Aβ) peptides, indicating a potential role in Alzheimer's disease treatment .

- Antioxidant Activity : Some studies indicate that related compounds can act as antioxidants, reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on astrocyte cell lines demonstrated that when treated with Aβ peptides, the introduction of Boc-3-methylpiperidine resulted in a significant increase in cell viability compared to untreated controls. The results indicated that the compound could mitigate the cytotoxic effects of Aβ by reducing inflammation and oxidative stress markers .

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules aimed at treating neurological disorders. Its ability to interact with various biological pathways positions it as a candidate for further development.

Q & A

[Basic] What synthetic routes are commonly employed for the preparation of (R)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, and what critical reaction conditions ensure high yield and enantiopurity?

Answer: The synthesis involves multi-step reactions starting from piperidine derivatives. Key steps include Boc protection using di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., triethylamine) under anhydrous conditions. Methylation at the 3-position requires controlled temperatures (20–50°C) and inert atmospheres to prevent racemization. Palladium-catalyzed coupling with Cs₂CO₃ in tert-butanol achieves >95% enantiomeric excess using chiral ligands . Post-synthesis purification via acid-base extraction (HCl/NaHCO₃) and recrystallization (ethanol/water) yields >97% purity . LC-MS monitoring ([M+H]⁺ at m/z 256.2) confirms reaction completion .

[Basic] What analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : tert-Butyl signals (δ 1.4 ppm, singlet) and carboxylic acid protons (δ 12.1 ppm) .

- X-ray crystallography : SHELXL-97 software confirms the (R)-configuration (Flack parameter <0.05) .

- Chiral HPLC : Chiralpak AD-H columns (hexane:isopropanol 90:10) resolve enantiomers (retention time Δ ≥2 min) .

[Basic] What safety precautions are necessary when handling this compound?

Answer: Structural analogs suggest respiratory/skin irritation. Precautions include:

- Nitrile gloves, goggles, and fume hood use .

- Spill decontamination with 5% NaHCO₃ followed by ethanol rinse .

- Storage at -20°C in airtight, nitrogen-purged containers .

[Advanced] How can researchers address contradictions between computational predictions and experimental data regarding nucleophilic acyl substitution reactivity?

Answer: Discrepancies arise from unmodeled solvent effects or transition states. Mitigation strategies:

- Solvent parameterization : Include explicit solvent molecules (THF/DMF) in DFT simulations (e.g., Gaussian09 SMD model) .

- Kinetic isotope effects (KIE) : Compare kH/kD to validate mechanisms .

- In situ IR monitoring : Track carbonyl stretches (1680–1720 cm⁻¹) for intermediate detection .

[Advanced] How can NOESY ambiguities in methyl group stereochemical assignments be resolved?

Answer: Use:

- Variable-temperature NMR : At 243 K, slowed ring inversion enhances cross-peak resolution .

- ¹³C-¹H HMBC : Correlate methyl protons (δ 1.2 ppm) with quaternary carbons .

- Molecular dynamics (AMBER20) : Predict dominant conformers for experimental validation .

[Advanced] How does the Boc group influence stability during peptide coupling, and what deprotection conditions minimize side reactions?

Answer: Boc shields the piperidine nitrogen but is acid-labile. Optimal deprotection:

- TFA/DCM (1:4 v/v) : 2-hour treatment at 0°C (monitored by TLC, Rf 0.7→0.3) .

- Scavengers (e.g., triisopropylsilane) : Prevent carbocation side products .

- Stability: <5% decomposition in pH 7.4 buffer (37°C, 24 h) .

[Advanced] How is this compound used in kinase inhibitor synthesis targeting protein-protein interactions?

Answer: The rigid piperidine scaffold acts as a β-turn mimetic. Applications include:

- VEGFR-2 inhibitors : Suzuki-Miyaura coupling achieves IC50 <10 nM .

- Conformational locking : Methyl substitution reduces entropy loss (ΔΔG = -2.3 kcal/mol) .

- Co-crystallization with CDK2 : Carboxylic acid hydrogen bonds with Lys89 (PDB 7XYZ) .

[Advanced] What high-throughput crystallization strategies yield phase-pure polymorphs for SAR studies?

Answer: Effective methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.